Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Catalog No.
S12168943
CAS No.
M.F
C9H11BrN2O2
M. Wt
259.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylat...

Product Name

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

IUPAC Name

methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

InChI

InChI=1S/C9H11BrN2O2/c1-3-11-8-7(9(13)14-2)4-6(10)5-12-8/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

CMIFXOIEPYQKMY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=N1)Br)C(=O)OC

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is a chemical compound characterized by its unique structure, which includes a bromine atom at the 5-position of a pyridine ring, an ethylamino group at the 2-position, and a carboxylate ester at the 3-position. Its molecular formula is C9H10BrN2O2C_9H_{10}BrN_2O_2 and it has a molecular weight of approximately 245.09 g/mol. This compound is part of a broader class of pyridine derivatives that are known for their diverse biological and chemical properties.

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides, allowing for the formation of new compounds.
  • Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
  • Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, with boronic acids to produce biaryl compounds .

The biological activity of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is significant due to its structural features. Pyridine derivatives are often investigated for their potential pharmacological effects, including:

  • Antimicrobial Activity: Compounds similar to methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate have shown promise as antimicrobial agents.
  • Enzyme Inhibition: The compound may act as an inhibitor or activator of specific enzymes by binding to their active sites, which could be leveraged for therapeutic applications.

Several synthetic routes can be employed to produce methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate:

  • Bromination of Pyridine Derivatives: A common method involves brominating a suitable pyridine precursor followed by esterification with methanol in the presence of an acid catalyst.
  • Esterification Reaction: The carboxylic acid derivative can be reacted with methanol to yield the corresponding methyl ester, utilizing catalysts such as sulfuric acid .
  • Amine Substitution: The ethylamino group can be introduced through nucleophilic substitution reactions involving ethylamine and the brominated pyridine derivative.

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting bacterial infections or other diseases.
  • Chemical Research: It can be used in synthetic organic chemistry as an intermediate for producing more complex molecules .

Interaction studies involving methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, investigations into how this compound interacts with specific enzymes could reveal its role in modulating biochemical pathways relevant to disease processes.

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate shares structural similarities with several other compounds in the pyridine family. Below is a comparison with some related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-bromo-2-methylpyridine-3-carboxylateMethyl group at the 2-positionExhibits different biological activities
Methyl 5-bromo-2-(difluoromethyl)pyridine-3-carboxylateDifluoromethyl group at the 2-positionIncreased lipophilicity and potential bioactivity
Methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylateTrifluoromethyl group at the 2-positionEnhanced metabolic stability and unique reactivity
Methyl 5-bromo-2-pyrimidinecarboxylatePyrimidine ring instead of pyridineDifferent electronic properties affecting reactivity

These comparisons highlight the uniqueness of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate in terms of its functional groups and potential applications in medicinal chemistry. Each compound's distinct substituents influence its biological activity and chemical reactivity, making them valuable in research and development contexts.

The compound’s systematic IUPAC name, methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate, reflects its substituent arrangement on the pyridine ring (Figure 1). The molecular formula C₉H₁₁BrN₂O₂ corresponds to a molar mass of 259.10 g/mol, as calculated by PubChem. Key identifiers include:

PropertyValueSource
CAS Registry Number1856269-87-8
SMILESCCNC1=C(C=C(C=N1)Br)C(=O)OC
InChIKeyCMIFXOIEPYQKMY-UHFFFAOYSA-N

The pyridine ring is substituted at the 2-position with an ethylamino group (-NHCH₂CH₃), at the 3-position with a methoxycarbonyl group (-COOCH₃), and at the 5-position with bromine. This configuration distinguishes it from related analogs like methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate (CAS 1220419-53-3), which features a methylamino group instead.

Historical Context and Discovery Milestones

The compound first appeared in chemical databases around 2017, with PubChem entries created on October 9, 2017, and updated as recently as May 10, 2025. Its synthesis likely evolved from earlier methodologies for pyridine derivatives, such as the diazotization hydrolysis route described in Chinese patents (CN102321016A/B) for analogous brominated pyridinecarboxylates. These patents detail multi-step processes involving esterification, reduction, and halogenation, which could be adapted for introducing ethylamino groups via nucleophilic substitution.

Recent interest in the compound is evidenced by its inclusion in commercial catalogs like Evitachem (EVT-1718038), where it is marketed as a building block for drug development. The ethylamino substituent, compared to methylamino analogs, may enhance metabolic stability or receptor binding in medicinal applications, though specific studies remain limited.

Significance in Heterocyclic and Medicinal Chemistry

Pyridine derivatives are pivotal in drug design due to their bioavailability and ability to engage in hydrogen bonding. Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate’s bromine atom offers a site for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex pharmacophores. For example, similar compounds have been investigated in patents for androgen receptor degradation (e.g., AU2017341723B2), suggesting potential applications in oncology.

Table 1: Comparative Analysis of Pyridinecarboxylate Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)CAS NumberKey Applications
Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylateC₉H₁₁BrN₂O₂259.101856269-87-8Drug intermediate
Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylateC₈H₉BrN₂O₂232.081220419-53-3Medicinal chemistry
5-Bromo-2-methyl 4-hydroxypyridinecarboxylateC₈H₆BrNO₃244.04N/ASynthetic intermediate

The ethylamino group’s larger size compared to methylamino may influence solubility and binding kinetics, though direct comparative studies are scarce. In heterocyclic synthesis, the compound’s ester group facilitates hydrolysis to carboxylic acids, enabling further functionalization.

Molecular Geometry and Bonding Analysis

Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate represents a substituted pyridine derivative with the molecular formula C₉H₁₁BrN₂O₂ and a molecular weight of 259.10 g/mol [1]. The compound features a pyridine ring core with three distinct substituents: a bromine atom at the 5-position, an ethylamino group at the 2-position, and a methyl carboxylate group at the 3-position [1]. This specific substitution pattern creates a highly functionalized heterocyclic system with unique geometric and electronic properties.

The molecular structure exhibits a planar pyridine ring system, consistent with theoretical studies of related brominated pyridine derivatives [14]. The aromatic ring maintains its characteristic hexagonal geometry with slight variations in carbon-carbon and carbon-nitrogen bond distances due to the electron-withdrawing and electron-donating effects of the substituents [14]. The bromine substituent at position 5 introduces significant steric and electronic perturbations to the ring system, while the ethylamino group at position 2 provides hydrogen bonding capabilities [14] [16].

Table 1: Basic Molecular Properties of Methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate

PropertyValueReference
Molecular FormulaC₉H₁₁BrN₂O₂PubChem CID 130830671 [1]
Molecular Weight259.10 g/molPubChem CID 130830671 [1]
CAS Registry Number1856269-87-8PubChem CID 130830671 [1]
InChI KeyCMIFXOIEPYQKMY-UHFFFAOYSA-NPubChem CID 130830671 [1]
Canonical SMILESCCNC1=C(C=C(C=N1)Br)C(=O)OCPubChem CID 130830671 [1]
Heavy Atom Count14PubChem CID 130830671 [1]
Hydrogen Bond Donor Count1PubChem CID 130830671 [1]
Hydrogen Bond Acceptor Count4PubChem CID 130830671 [1]
Rotatable Bond Count4PubChem CID 130830671 [1]
Topological Polar Surface Area51.2 ŲPubChem CID 130830671 [1]
XLogP3-AA2.6PubChem CID 130830671 [1]

The compound demonstrates conformational flexibility primarily through rotation around the ethylamino substituent and the methyl ester group [1]. Computational studies of analogous pyridine derivatives suggest that the most stable conformer adopts a configuration where the ethylamino group is positioned to minimize steric interactions with the adjacent carboxylate functionality [20] [21]. The bromine atom, due to its size and electronegativity, significantly influences the overall molecular geometry and electronic distribution [23].

X-ray Crystallographic Data (if available)

Currently, specific single-crystal X-ray diffraction data for methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate are not available in the published literature [1]. However, crystallographic studies of closely related brominated pyridine derivatives provide valuable insights into the expected structural parameters [11] [35].

Comparative analysis with similar compounds reveals that brominated pyridine carboxylates typically crystallize in orthorhombic or monoclinic crystal systems [11]. The carbon-bromine bond length in 5-bromopyridine derivatives generally ranges from 1.83 to 1.84 Å, while the pyridine carbon-nitrogen distances remain approximately 1.30 Å [14]. The carboxylate ester functionality introduces additional conformational considerations, with the carbonyl oxygen typically positioned to minimize electrostatic repulsion with the pyridine nitrogen [11].

Studies of related compounds such as ethyl 2-amino-4-(3-bromophenyl)-5-oxo-4H,5H-pyrano[2,3-c]pyridine-3-carboxylate demonstrate that bromine substitution significantly affects intermolecular packing arrangements through halogen bonding interactions [11]. The presence of the ethylamino group is expected to contribute to hydrogen bonding networks in the solid state, potentially stabilizing specific crystal forms [14] [16].

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy

The infrared spectrum of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is expected to exhibit characteristic absorption bands consistent with its functional group composition [42]. The carbonyl stretch of the methyl ester group should appear as a strong absorption between 1720-1750 cm⁻¹, typical of aromatic ester compounds [42]. The pyridine ring system contributes multiple absorption bands, including carbon-carbon stretches at 1580-1600 cm⁻¹ and carbon-nitrogen stretches in the 1630-1680 cm⁻¹ region [42].

The ethylamino substituent introduces characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 cm⁻¹ range, appearing as medium-intensity, broad absorptions [42]. Aliphatic carbon-hydrogen stretching from the ethyl and methyl groups manifests as strong absorptions between 2850-3000 cm⁻¹, while aromatic carbon-hydrogen stretches appear at higher frequencies (3020-3100 cm⁻¹) [42]. The carbon-bromine bond contributes a medium-intensity absorption in the fingerprint region (500-700 cm⁻¹) [42].

Electronic Properties and Reactivity Descriptors

The electronic structure of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate is characterized by the interplay between electron-donating and electron-withdrawing substituents on the pyridine ring [14] [15]. The bromine atom at position 5 acts as an electron-withdrawing group through inductive effects, while the ethylamino group at position 2 provides electron density through resonance donation . This electronic distribution significantly influences the compound's reactivity patterns and potential applications in synthetic chemistry [29] [32].

Computational studies of related brominated pyridine derivatives reveal that substitution patterns dramatically affect the electronic properties of the aromatic system [14] [27]. The presence of multiple heteroatoms and functional groups creates a complex electronic environment that influences both ground-state stability and excited-state behavior [30]. These electronic characteristics are crucial for understanding the compound's potential reactivity in nucleophilic aromatic substitution reactions and cross-coupling processes [29] [33].

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides critical insights into the electronic structure and reactivity of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate [14] [17]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's ability to participate in various chemical reactions and its overall stability [27] [28]. Theoretical calculations using density functional theory methods reveal that the frontier molecular orbitals are primarily localized on the pyridine ring system with significant contributions from the substituent groups [20] [33].

The highest occupied molecular orbital is expected to have substantial contribution from the nitrogen lone pair of the ethylamino group, consistent with electron-donating character of amino substituents in pyridine derivatives [15] [30]. This orbital distribution facilitates nucleophilic attack at electrophilic centers and influences the compound's basic properties [17] [27]. The energy of this orbital is modulated by the electron-withdrawing effects of both the bromine atom and the ester functionality [14] .

The lowest unoccupied molecular orbital typically exhibits significant character on the pyridine ring, particularly at positions adjacent to the electron-withdrawing substituents [27] [28]. This orbital distribution predicts favorable sites for nucleophilic attack in aromatic substitution reactions [17]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides important information about the compound's kinetic stability and optical properties [14] [27].

Theoretical studies of analogous pyridine derivatives suggest that the frontier molecular orbital energy gap for methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate should fall within the range typical of substituted pyridines (approximately 3-5 electron volts) [14] [27]. This energy gap indicates moderate reactivity, with the compound being neither exceptionally stable nor highly reactive under normal conditions [28]. The specific orbital energies and distributions can be accurately determined through high-level quantum chemical calculations [20] [33].

Global reactivity descriptors derived from frontier molecular orbital energies, including chemical hardness, softness, and electrophilicity index, provide quantitative measures of the compound's reactivity [27] [32]. These parameters are particularly valuable for predicting reaction outcomes and designing synthetic strategies [17]. The electrophilicity index, calculated from the chemical potential and hardness, indicates the compound's propensity to accept electrons from nucleophiles [27] [28].

The synthesis of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate represents a significant challenge in heterocyclic chemistry, requiring sophisticated approaches that combine traditional and modern synthetic methodologies. This comprehensive analysis focuses exclusively on the synthetic pathways, mechanistic considerations, and optimization strategies for this complex brominated pyridine derivative with molecular formula C9H11BrN2O2 [1]. The compound's unique structural features, including the brominated pyridine ring, ethylamino substitution, and carboxylate ester functionality, necessitate careful consideration of regioselectivity, reaction conditions, and synthetic efficiency to achieve optimal yields and purity.

Modern synthetic approaches to this target compound must address several critical challenges including the precise positioning of functional groups, the stability of intermediates under reaction conditions, and the optimization of reaction parameters to minimize by-product formation while maximizing desired product formation. The development of efficient synthetic routes requires understanding of fundamental pyridine chemistry, bromination strategies, amination protocols, and esterification methodologies, all of which must be integrated into coherent synthetic sequences that can be scaled and optimized for practical applications.

Traditional Synthetic Routes

Bromination Strategies for Pyridine Derivatives

The bromination of pyridine derivatives represents one of the most fundamental yet challenging transformations in heterocyclic chemistry, requiring careful consideration of the electronic properties of the pyridine ring and the regioselectivity of electrophilic aromatic substitution reactions. The electron-deficient nature of pyridine, caused by the electronegativity of the nitrogen atom, significantly reduces its reactivity toward electrophilic reagents compared to benzene, necessitating more forcing conditions and specialized reagents to achieve successful bromination [2] [3].

Traditional bromination strategies for pyridine derivatives typically employ elemental bromine in combination with various activating agents and catalysts. The most commonly used approach involves the reaction of pyridine derivatives with bromine in the presence of strong acids such as sulfuric acid or in combination with Lewis acids [2]. These conditions are necessary because pyridine itself is insufficiently reactive toward bromine under mild conditions due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring toward electrophilic attack [3].

The regioselectivity of pyridine bromination is fundamentally different from that observed in benzene chemistry. Electrophilic attack preferentially occurs at the 3- and 5-positions of the pyridine ring, as these positions lead to carbocation intermediates that are more stable than those formed by attack at the 2- and 4-positions [3] [4]. This regioselectivity arises from the fact that attack at the 2- and 4-positions places positive charge adjacent to the electronegative nitrogen atom, resulting in destabilization of the intermediate carbocation through unfavorable electrostatic interactions [4].

For the specific synthesis of 5-bromo-2-(ethylamino)pyridine-3-carboxylate derivatives, several strategic approaches have been developed that take advantage of the inherent regioselectivity of pyridine bromination. One successful strategy involves the use of N-bromosuccinimide as a brominating agent, which provides more controlled reaction conditions compared to elemental bromine and reduces the likelihood of over-bromination [5]. The reaction typically proceeds under mild heating conditions in inert solvents such as dichloromethane or acetonitrile, with reaction times ranging from several hours to overnight depending on the specific substrate and reaction conditions [5].

An alternative approach utilizes the bromination of preformed pyridine carboxylate esters followed by subsequent functionalization of the amino group. This strategy has been successfully employed in the synthesis of related compounds such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination is performed as one of the final steps in the synthetic sequence to avoid complications from the presence of the brominated functionality during earlier transformations [6] [5].

The mechanistic understanding of pyridine bromination reveals that the reaction proceeds through the formation of a Wheland intermediate, similar to other electrophilic aromatic substitution reactions, but with significantly higher activation barriers due to the electron-deficient nature of the pyridine ring [7] [8]. The rate-determining step involves the initial attack of the electrophilic bromine species on the pyridine ring, leading to the formation of a resonance-stabilized carbocation intermediate that subsequently loses a proton to regenerate aromaticity [7].

Advanced bromination strategies have been developed to improve selectivity and yield in pyridine bromination reactions. These include the use of bromine monofluoride, which is generated by passing fluorine through a cold solution of bromine in trichlorofluoromethane, providing enhanced electrophilicity compared to elemental bromine [2]. Additionally, the use of dioxane dibromide and combinations of bromine with Lewis acids such as aluminum bromide have been employed to achieve more efficient bromination under milder conditions [2].

The optimization of bromination conditions for pyridine derivatives requires careful attention to temperature control, solvent selection, and reaction stoichiometry. Elevated temperatures are often necessary to achieve reasonable reaction rates, but excessive heating can lead to decomposition or unwanted side reactions [2]. Solvent choice is critical, with polar aprotic solvents generally providing the best results due to their ability to stabilize charged intermediates while not interfering with the electrophilic bromination process [2].

Amination and Esterification Protocols

The introduction of ethylamino functionality and carboxylate ester groups into pyridine derivatives requires sophisticated synthetic protocols that address the unique reactivity patterns of pyridine chemistry while achieving high regioselectivity and efficiency. Traditional amination strategies for pyridine derivatives have evolved significantly from early nucleophilic substitution approaches to more modern methodologies that provide improved control over regioselectivity and reaction conditions [9] [10].

Classical amination protocols for pyridine derivatives typically rely on nucleophilic aromatic substitution reactions, taking advantage of the electron-deficient nature of the pyridine ring to facilitate the displacement of suitable leaving groups by amine nucleophiles. The Chichibabin amination reaction represents one of the foundational methods for introducing amino functionality into pyridine rings, originally involving the reaction of pyridine with sodium amide to produce 2-aminopyridine [10]. This reaction has been extended and modified to accommodate primary alkyl amines, including ethylamine, through the use of sodium hydride and lithium iodide as activating agents [10].

The mechanism of nucleophilic amination in pyridine systems involves the formation of a Meisenheimer-type intermediate, where the incoming nucleophile adds to the electron-deficient pyridine ring, temporarily disrupting aromaticity before the elimination of a suitable leaving group restores the aromatic system [10]. The regioselectivity of these reactions is governed by the electronic properties of the pyridine ring, with attack typically occurring at the most electrophilic positions, namely the 2- and 4-positions relative to the nitrogen atom [10].

For the specific introduction of ethylamino groups, several optimized protocols have been developed that provide improved yields and selectivity compared to classical methods. One particularly effective approach involves the use of ethylamine in combination with sodium hydride and lithium iodide in tetrahydrofuran under reflux conditions [10]. This methodology allows for the efficient introduction of the ethylamino group while minimizing side reactions and providing good functional group tolerance [10].

Advanced amination strategies have incorporated the use of transition metal catalysis to achieve more efficient and selective transformations. Palladium-catalyzed amination reactions have emerged as powerful tools for the functionalization of halogenated pyridine derivatives, allowing for the formation of carbon-nitrogen bonds under milder conditions than traditional nucleophilic substitution approaches [9]. These reactions typically employ palladium catalysts in combination with phosphine ligands and base, enabling the coupling of aryl halides with primary and secondary amines [9].

The development of phosphorus-mediated amination strategies has provided alternative approaches for introducing amino functionality into pyridine systems. These methods involve the conversion of pyridine derivatives to phosphonium salts followed by reaction with sodium azide to generate iminophosphorane intermediates, which can be subsequently reduced to provide the desired amino compounds [9]. This approach offers excellent regioselectivity and can be applied to complex pyridine derivatives with various substitution patterns [9].

Esterification protocols for pyridine carboxylic acids represent another critical component of the synthetic methodology for methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate. Traditional esterification approaches include Fischer esterification using alcohols under acidic conditions, but these methods often require harsh conditions that may not be compatible with sensitive functional groups present in complex pyridine derivatives [11] [12].

More sophisticated esterification strategies have been developed that provide improved efficiency and functional group tolerance. The use of carbodiimide coupling reagents such as dicyclohexylcarbodiimide in combination with catalysts like 4-dimethylaminopyridine allows for the formation of ester bonds under mild conditions while avoiding the harsh acidic conditions required for Fischer esterification [11]. These methods are particularly valuable when working with substrates that contain acid-sensitive functional groups or when high yields are required [11].

Alternative esterification approaches include the use of acid chlorides or anhydrides in combination with alcohols and base, providing rapid and efficient ester formation under mild conditions [11]. The choice of base is critical in these reactions, with tertiary amines such as triethylamine commonly employed to neutralize the hydrogen chloride formed during the reaction [11].

The regioselective synthesis of pyridine-3-carboxylate esters has been achieved through various strategic approaches, including the functionalization of preformed pyridine derivatives and the construction of the pyridine ring from appropriate precursors already containing the carboxylate functionality [12]. The latter approach often provides better overall efficiency and selectivity, particularly when complex substitution patterns are required [12].

Advanced protocols for the simultaneous introduction of multiple functional groups have been developed to streamline the synthesis of complex pyridine derivatives. Multicomponent reactions that combine amination and esterification steps in a single transformation have shown promise for improving synthetic efficiency while reducing the number of synthetic steps required [12]. These approaches often employ carefully designed reaction conditions that allow for the selective formation of multiple bonds in a single reaction vessel [12].

Novel Catalytic and Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology in the preparation of complex pyridine derivatives, offering significant advantages in terms of reaction rates, energy efficiency, and product yields compared to conventional heating methods. The application of microwave irradiation to the synthesis of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate and related compounds represents a paradigm shift toward more sustainable and efficient synthetic methodologies [13] [14] [15].

The fundamental principles underlying microwave-assisted synthesis involve the direct interaction of electromagnetic radiation with polar molecules and ions present in the reaction mixture, leading to rapid and uniform heating throughout the reaction vessel [16]. This contrasts sharply with conventional heating methods, where heat transfer occurs through conduction and convection, often resulting in temperature gradients and localized heating that can lead to reduced efficiency and unwanted side reactions [16].

In the context of pyridine synthesis, microwave irradiation has been successfully applied to various transformations including cyclization reactions, functional group modifications, and multicomponent coupling processes [13] [14] [15]. The enhanced reaction rates observed under microwave conditions are attributed to several factors including improved molecular mobility, enhanced collision frequencies, and the selective heating of polar reaction components [14] [15].

Specific applications of microwave-assisted synthesis to brominated pyridine derivatives have demonstrated remarkable improvements in both reaction times and product yields. For example, the synthesis of substituted pyridines through four-component reactions involving aldehydes, cyanoacetates, acetophenone derivatives, and ammonium acetate has been achieved in excellent yields (82-94%) with reaction times reduced to 2-7 minutes under microwave irradiation, compared to 6-9 hours required under conventional heating conditions [15].

The optimization of microwave-assisted synthetic protocols requires careful consideration of several parameters including power settings, temperature control, reaction vessel design, and solvent selection [14] [15]. Temperature monitoring is particularly critical in microwave-assisted reactions, as the rapid heating can lead to temperature overshoots that may cause decomposition or unwanted side reactions [15]. Modern microwave reactors incorporate sophisticated temperature and pressure monitoring systems that allow for precise control of reaction conditions [15].

Solvent selection plays a crucial role in the success of microwave-assisted pyridine synthesis. Polar protic and aprotic solvents generally provide the most efficient heating under microwave conditions due to their ability to absorb microwave energy effectively [14] [15]. Ethanol has emerged as a particularly effective solvent for many pyridine synthesis reactions, providing good solubility for reactants while offering efficient microwave absorption and environmental advantages [15].

The development of solvent-free microwave protocols represents an important advancement in green chemistry applications to pyridine synthesis. These approaches eliminate the need for organic solvents while often providing enhanced reaction rates and improved product selectivity [14]. The absence of solvent can lead to increased concentration of reactants, facilitating more efficient intermolecular interactions and reducing reaction times [14].

One particularly noteworthy application involves the microwave-assisted synthesis of pyridine glycosides, where the reaction of 2-pyridone with acetylated glucose derivatives proceeds efficiently under solvent-free conditions using silica gel as a solid support [14]. This methodology demonstrates the versatility of microwave-assisted approaches and their compatibility with sensitive functional groups [14].

The mechanistic advantages of microwave heating in pyridine synthesis include the preferential heating of polar intermediates and transition states, which can lead to altered reaction pathways and improved selectivity [13] [15]. This effect is particularly pronounced in reactions involving charged intermediates, where the interaction between the electromagnetic field and the ionic species can provide enhanced stabilization and facilitate bond formation or cleavage processes [15].

Scale-up considerations for microwave-assisted pyridine synthesis have been addressed through the development of continuous flow microwave reactors that allow for the processing of larger quantities of material while maintaining the advantages of microwave heating [16]. These systems combine the benefits of microwave activation with the safety and scalability advantages of flow chemistry, providing a practical pathway for the industrial application of microwave-assisted synthetic methodologies [16].

The integration of microwave-assisted synthesis with other advanced techniques such as solid-phase synthesis and combinatorial chemistry has opened new possibilities for the rapid generation of pyridine libraries for drug discovery applications [14]. These approaches allow for the parallel synthesis of multiple compounds with systematic structural variations, facilitating structure-activity relationship studies and lead compound optimization [14].

Solvent-Free and One-Pot Methodologies

Solvent-free synthetic methodologies represent a fundamental paradigm shift in organic synthesis toward more environmentally sustainable and economically viable approaches for the preparation of complex heterocyclic compounds. In the context of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate synthesis, solvent-free conditions offer numerous advantages including reduced environmental impact, simplified work-up procedures, enhanced reaction rates, and improved atom economy [17] [18] [19].

The theoretical foundation for solvent-free synthesis lies in the elimination of the mass transfer limitations imposed by solvent molecules, allowing for more direct interactions between reactants and often leading to increased reaction rates and improved selectivity [19]. In the absence of solvent, reactants exist in a more concentrated environment that facilitates intermolecular interactions and can alter the thermodynamics and kinetics of chemical transformations [19].

One-pot multicomponent reactions have emerged as particularly powerful tools for the efficient synthesis of substituted pyridines under solvent-free conditions. These approaches combine multiple bond-forming reactions in a single reaction vessel, eliminating the need for intermediate isolation and purification steps while reducing overall reaction times and waste generation [18] [19]. The success of these methodologies relies on the careful design of reaction conditions that allow for the sequential or concurrent formation of multiple bonds without interference between the different reaction pathways [19].

A particularly successful example of solvent-free pyridine synthesis involves the preparation of 2,4,6-triarylpyridines through the reaction of chalcones with ammonium acetate under solvent-free conditions at elevated temperatures [19]. This methodology, known as the Kröhnke synthesis, proceeds in excellent yields (93-98%) with reaction times of approximately 4 hours at 100°C, demonstrating the efficiency of solvent-free approaches for pyridine ring construction [19].

The optimization of solvent-free reaction conditions requires careful attention to temperature control, mixing efficiency, and the physical properties of the reactants [18] [19]. Elevated temperatures are often necessary to ensure adequate mixing and reaction rates in the absence of solvent, but excessive heating can lead to decomposition or unwanted side reactions [19]. The use of grinding or mechanical mixing techniques has proven effective for ensuring uniform distribution of reactants in solvent-free systems [17] [18].

Solid-supported catalysis has found important applications in solvent-free pyridine synthesis, providing both catalytic activity and a medium for reactant dispersion [18] [20]. Various solid supports including silica gel, alumina, and molecular sieves have been employed as both catalysts and reaction media, offering advantages such as easy catalyst recovery, reduced environmental impact, and simplified product isolation [18].

The development of halide-free synthetic approaches represents another important advancement in green pyridine synthesis [20]. Traditional methods for pyridine functionalization often rely on halogenated intermediates or reagents, which can pose environmental and safety concerns [20]. Novel halide-free methodologies have been developed that achieve similar transformations through alternative mechanisms, such as C-H activation processes that directly functionalize pyridine rings without the need for pre-existing halogen substituents [20].

Triflic anhydride-mediated synthetic approaches have emerged as powerful tools for solvent-free pyridine synthesis, providing high reactivity and selectivity under mild conditions [18]. These methodologies typically involve the activation of pyridine N-oxides toward nucleophilic attack, allowing for the introduction of various functional groups including amino and ester substituents [18]. The use of triflic anhydride as an activating agent provides excellent chemoselectivity and functional group tolerance while operating under solvent-free conditions [18].

The mechanistic understanding of solvent-free reactions reveals several unique features that distinguish these transformations from their solution-phase counterparts [17] [18]. The absence of solvent can lead to altered reaction mechanisms, with some transformations proceeding through solid-state pathways that are not accessible in solution [17]. These effects can result in improved selectivity and the formation of products that are difficult to obtain through conventional solution-phase chemistry [17].

One-pot synthetic sequences for complex pyridine derivatives have been designed to maximize efficiency while minimizing waste generation [15]. These approaches often combine multiple catalytic transformations in a single reaction vessel, with careful timing and sequencing of reagent additions to ensure optimal yields and selectivity [15]. The success of these methodologies depends on the compatibility of the different reaction conditions and the stability of intermediates under the overall reaction conditions [15].

The application of green chemistry principles to pyridine synthesis has led to the development of innovative methodologies that prioritize sustainability and environmental responsibility [17] [18] [20]. These approaches emphasize the use of renewable feedstocks, the elimination of toxic solvents and reagents, and the minimization of waste generation throughout the synthetic process [18]. The integration of these principles with advanced synthetic methodologies provides a pathway toward more sustainable pharmaceutical and chemical manufacturing [18].

Reaction Mechanism and Intermediate Isolation

The mechanistic understanding of synthetic transformations leading to methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate requires detailed analysis of the fundamental reaction pathways, intermediate structures, and transition states involved in the key bond-forming and bond-breaking processes. The complexity of constructing this multiply-substituted pyridine derivative necessitates consideration of multiple mechanistic scenarios, each with distinct energetic requirements and selectivity determining factors [21] [22] [23].

The bromination mechanism in pyridine derivatives follows the classical electrophilic aromatic substitution pathway, but with significant modifications due to the electron-deficient nature of the pyridine ring [7] [3] [24]. The initial step involves the formation of an electrophilic bromine species through interaction with Lewis acid catalysts such as iron(III) bromide or aluminum bromide [7]. This activated bromine species then approaches the pyridine ring, with preferential attack occurring at the 3- and 5-positions due to the electronic deactivation of the 2- and 4-positions by the electronegative nitrogen atom [3] [24].

The formation of the crucial Wheland intermediate represents the rate-determining step in pyridine bromination, requiring significantly higher activation energies compared to benzene due to the loss of aromatic stabilization and the unfavorable interaction between positive charge development and the electron-withdrawing nitrogen atom [7] [24]. Computational studies have revealed that the activation barriers for pyridine bromination are typically 15-20 kcal/mol higher than those observed for benzene, explaining the need for forcing conditions in pyridine chemistry [24].

Intermediate isolation strategies have been developed to provide detailed insights into the mechanistic pathways of complex pyridine synthesis reactions [23]. These approaches often involve the use of low-temperature conditions, rapid quenching techniques, and spectroscopic monitoring to capture and characterize fleeting intermediates [23]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for identifying and characterizing reaction intermediates, providing detailed structural information about the connectivity and electronic environment of intermediate species [23].

The amination mechanism involving ethylamine incorporation into pyridine derivatives can proceed through several distinct pathways depending on the specific reaction conditions and substrate structure [9] [10]. The classical Chichibabin mechanism involves direct nucleophilic attack of the amine on the pyridine ring, leading to the formation of a dihydropyridine intermediate that subsequently undergoes oxidation to restore aromaticity [10]. Alternative pathways include metal-catalyzed processes that proceed through organometallic intermediates and provide enhanced selectivity and milder reaction conditions [9].

Recent mechanistic studies using isotopic labeling and computational chemistry have provided detailed insights into the energetics and selectivity of pyridine amination reactions [10]. These investigations have revealed that the regioselectivity of amination is primarily controlled by the electronic properties of the pyridine ring, with nucleophilic attack favored at positions that minimize unfavorable electrostatic interactions in the transition state [10].

The esterification mechanism for pyridine carboxylate formation involves several possible pathways depending on the specific reagents and conditions employed [11] [12]. Classical Fischer esterification proceeds through acid-catalyzed nucleophilic attack of the alcohol on the protonated carboxylic acid, leading to tetrahedral intermediate formation followed by water elimination [11]. Alternative mechanisms involving carbodiimide activation proceed through the formation of highly reactive acyl urea intermediates that undergo rapid nucleophilic attack by alcohol nucleophiles [11].

Cascade reaction mechanisms have been identified in multicomponent synthesis approaches to complex pyridine derivatives [15] [23]. These mechanisms involve the sequential formation of multiple bonds through interconnected reaction pathways, often with common intermediates serving as branch points for different product formation routes [15]. Understanding these cascade mechanisms is crucial for optimizing reaction conditions and minimizing the formation of unwanted by-products [15].

The isolation and characterization of key intermediates in pyridine synthesis has been facilitated by the development of specialized techniques including rapid injection nuclear magnetic resonance, stopped-flow spectroscopy, and low-temperature crystallography [23]. These methods allow for the direct observation of reaction intermediates and provide quantitative information about their stability, reactivity, and structural characteristics [23].

Computational mechanistic studies using density functional theory have provided detailed energy profiles for pyridine synthesis reactions, revealing the relative energies of different pathways and identifying the factors that control selectivity [24]. These calculations have been particularly valuable for understanding the origins of regioselectivity in substituted pyridine derivatives and for predicting the outcomes of new synthetic transformations [24].

The role of solvent and additives in modulating reaction mechanisms has been extensively studied, revealing that these components can significantly alter the preferred reaction pathways and the stability of intermediates [23]. Polar protic solvents often stabilize charged intermediates through hydrogen bonding interactions, while aprotic solvents may favor different mechanistic pathways through altered solvation effects [23].

Advanced spectroscopic techniques including real-time infrared monitoring and mass spectrometric analysis have enabled the direct observation of reaction progress and intermediate formation in complex pyridine synthesis reactions [23]. These methods provide temporal resolution of reaction events and allow for the identification of parallel and competing reaction pathways that may not be apparent from product analysis alone [23].

By-Product Analysis and Yield Optimization

The comprehensive analysis of by-product formation and yield optimization in the synthesis of methyl 5-bromo-2-(ethylamino)pyridine-3-carboxylate represents a critical aspect of developing efficient and practical synthetic methodologies. Understanding the origins of side reactions, identifying major by-products, and implementing strategies to minimize their formation while maximizing desired product yield requires systematic investigation of reaction parameters and mechanistic pathways [25] [26] [27].

By-product formation in pyridine synthesis reactions typically arises from several sources including over-functionalization, competing regioselectivity, decomposition reactions, and incomplete conversions [5] [25]. In bromination reactions, the most common side products include polybrominated species formed through sequential electrophilic substitution reactions, particularly when excess brominating reagent is employed or when reaction times are extended beyond optimal conditions [5]. The formation of dibrominated products can be minimized through careful control of stoichiometry, reaction temperature, and reaction time [5].

The analysis of by-products from amination reactions reveals several distinct classes of unwanted compounds including N-alkylated products from multiple alkylation events, dealkylated species from reverse reactions, and products arising from competing elimination pathways [10] [25]. These side reactions can be particularly problematic when primary amines are employed, as they possess multiple reactive sites and can undergo sequential alkylation to form secondary and tertiary amine products [10].

Yield optimization strategies for complex pyridine synthesis involve the systematic investigation of multiple reaction parameters using design of experiments approaches [25] [27]. These methodologies allow for the efficient exploration of multidimensional parameter space while minimizing the number of experiments required [27]. Typical parameters investigated include temperature, reaction time, catalyst loading, solvent choice, and reagent stoichiometry [27].

The application of statistical experimental design to pyridine synthesis has revealed non-obvious parameter interactions that significantly impact reaction outcomes [27]. For example, temperature and catalyst loading often exhibit synergistic effects, where optimal yields are achieved only when both parameters are simultaneously optimized rather than individually [27]. These interactions highlight the importance of multivariate optimization approaches rather than traditional one-factor-at-a-time methodologies [27].

Process analytical technology has emerged as a powerful tool for real-time monitoring of pyridine synthesis reactions, enabling the identification of optimal reaction endpoints and the detection of by-product formation before significant yield losses occur [25]. Techniques such as in-situ infrared spectroscopy and online high-performance liquid chromatography provide continuous monitoring of reaction progress and allow for dynamic adjustment of reaction conditions [25].

The kinetic analysis of competing reaction pathways has provided valuable insights into the factors controlling selectivity in pyridine synthesis [26]. Rate constant measurements for desired and undesired reaction pathways reveal the temperature and concentration dependences that can be exploited to favor product formation over by-product generation [26]. This information guides the selection of optimal reaction conditions and the design of improved synthetic protocols [26].

Catalyst optimization represents another crucial aspect of yield improvement in pyridine synthesis reactions [28] [29]. The development of more active and selective catalysts can significantly reduce reaction times and temperatures while improving product yields and reducing by-product formation [28]. Structure-activity relationships for transition metal catalysts have revealed the importance of ligand design in controlling both activity and selectivity [28] [29].

Purification strategy optimization plays a critical role in overall yield considerations, as efficient separation of desired products from by-products can significantly impact the practical yield of synthetic processes [25]. The development of selective purification methods that minimize product losses while effectively removing impurities requires detailed understanding of the physical and chemical properties of all reaction components [25].

The economic analysis of yield optimization reveals that improvements in yield often provide exponential returns on investment due to reduced raw material costs, decreased waste disposal expenses, and improved process efficiency [25]. This economic incentive drives continued research into yield improvement methodologies and justifies the investment in advanced analytical and optimization techniques [25].

Scale-up considerations for optimized synthetic processes require validation that improvements observed at laboratory scale translate effectively to larger reaction volumes [25]. Parameters such as heat transfer efficiency, mixing effectiveness, and mass transfer limitations can become controlling factors at larger scales and may require adjustment of optimized conditions [25].

The integration of green chemistry principles with yield optimization efforts has led to the development of more sustainable synthetic processes that simultaneously improve environmental performance and economic viability [25]. These approaches emphasize the use of renewable feedstocks, the elimination of toxic solvents and reagents, and the design of processes that generate minimal waste [25].

Advanced analytical techniques for by-product identification include two-dimensional nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and comprehensive chromatographic analysis [25]. These methods provide detailed structural information about minor by-products and enable the development of mechanistic hypotheses for their formation [25].

The development of predictive models for by-product formation based on computational chemistry and machine learning approaches represents an emerging area of research with significant potential for improving synthetic efficiency [27]. These models can predict the likelihood of side reactions based on substrate structure and reaction conditions, enabling proactive optimization strategies [27].

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

258.00039 g/mol

Monoisotopic Mass

258.00039 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types